molecular formula C21H22N2O4 B5425430 4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine

4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine

Cat. No. B5425430
M. Wt: 366.4 g/mol
InChI Key: VXMZJAVWYGBAGM-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Morpholine is a common chemical structure found in a variety of pharmaceuticals and its derivatives have been studied for their potential therapeutic effects .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their broad range of chemical and biological properties . Various synthetic routes have been developed, including the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones .


Molecular Structure Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon . Morpholine is a six-membered ring with one oxygen and one nitrogen atom.


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For example, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of oxazole and morpholine derivatives can vary widely depending on the specific compound and its biological target .

Future Directions

The development of new drugs that contain heterocyclic nuclei like oxazole is an active area of research due to their high chemotherapeutic values . Future directions may include the synthesis of novel oxazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

(5-ethyl-1,3-oxazol-4-yl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-18-20(22-13-27-18)21(24)23-8-9-26-19(12-23)16-5-4-15-11-17(25-2)7-6-14(15)10-16/h4-7,10-11,13,19H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMZJAVWYGBAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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